Cas no 466-85-3 (Wieland-Gumlich aldehyde)

Wieland-Gumlich aldehyde structure
Wieland-Gumlich aldehyde structure
Product Name:Wieland-Gumlich aldehyde
CAS No:466-85-3
MF:C19H22N2O2
MW:310.390184879303
CID:1522586
PubChem ID:160466
Update Time:2025-08-02

Wieland-Gumlich aldehyde Chemical and Physical Properties

Names and Identifiers

    • 19,20-didehydro-17,18-epoxycuran-17-ol
    • caracurine VII
    • Wieland-Gumlich aldehyde
    • (17R)-19,20-didehydro-17,18-epoxycuran-17-ol
    • (17R)-17,18-Epoxy-19,20-didehydrocuran-17-ol
    • Curan-17-ol, 19,20-didehydro-17,18-epoxy-, (4S,17R)-
    • Deacetyldiaboline
    • Desacetyldiaboline
    • SCHEMBL10480901
    • Q27293522
    • UNII-X3Q09D1K96
    • X3Q09D1K96
    • WIELAND-GUMLICH ALDEHYDE [MI]
    • CHEBI:141968
    • AKOS040754421
    • caracurin VII
    • 466-85-3
    • (4S,12S,13R,14R,19R,21S)-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol
    • Diaboline, 1-deacetyl-
    • Caracurine
    • 1-Deacetyldiaboline
    • Curan-17-ol, 19,20-didehydro-17-18-epoxy-, (17R)-
    • DTXSID90963615
    • (17R)-19,20-Didehydro-17-18-epoxycuran-17-ol
    • WGA
    • Inchi: 1S/C19H22N2O2/c22-18-16-12-9-15-19(6-7-21(15)10-11(12)5-8-23-18)13-3-1-2-4-14(13)20-17(16)19/h1-5,12,15-18,20,22H,6-10H2/t12-,15-,16+,17-,18+,19+/m0/s1
    • InChI Key: UFUDXCDPABDFHK-SRCYXDNASA-N
    • SMILES: O1CC=C2CN3CC[C@]45C6C=CC=CC=6N[C@H]4[C@H]([C@@H]1O)[C@H]2C[C@H]35

Computed Properties

  • Exact Mass: 310.168
  • Monoisotopic Mass: 310.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 0
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 44.7Ų

Experimental Properties

  • Density: 1.39
  • Melting Point: 213-215 °C(Solv: benzene (71-43-2))
  • Boiling Point: 536.4°C at 760 mmHg
  • Flash Point: 278.2°C
  • Refractive Index: 1.71
  • Specific Rotation: D22 -133.8° (c = 0.52 in methanol)
  • pka: 12.52±0.20(Predicted)

Wieland-Gumlich aldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
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Additional information on Wieland-Gumlich aldehyde

Recent Advances in the Study of Wieland-Gumlich Aldehyde (466-85-3): A Comprehensive Research Brief

The Wieland-Gumlich aldehyde (CAS: 466-85-3) is a pivotal intermediate in the synthesis of complex indole alkaloids, which have garnered significant attention due to their diverse pharmacological properties. Recent studies have focused on optimizing its synthetic pathways and exploring its potential applications in drug discovery. This brief consolidates the latest findings, methodologies, and implications of research involving this compound.

One of the key advancements in the synthesis of Wieland-Gumlich aldehyde involves the use of biocatalytic methods, which offer higher yields and improved stereoselectivity compared to traditional chemical synthesis. Researchers have identified specific enzymes that facilitate the conversion of precursor molecules into Wieland-Gumlich aldehyde with minimal by-products, thereby enhancing the efficiency of large-scale production.

In addition to synthetic improvements, recent studies have elucidated the role of Wieland-Gumlich aldehyde in the biosynthesis of strychnine and related alkaloids. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to trace the metabolic pathways and intermediate steps, providing deeper insights into the compound's biological significance.

Pharmacological investigations have revealed that derivatives of Wieland-Gumlich aldehyde exhibit promising activity against neurodegenerative diseases. In vitro and in vivo studies demonstrate that these compounds can modulate neurotransmitter systems, offering potential therapeutic avenues for conditions like Alzheimer's and Parkinson's diseases. However, further clinical validation is required to assess their efficacy and safety profiles.

Another notable development is the application of computational chemistry to predict the reactivity and stability of Wieland-Gumlich aldehyde under various conditions. Molecular docking studies have identified potential binding sites for this compound in target proteins, aiding in the design of novel inhibitors and agonists for drug development.

Despite these advancements, challenges remain in the scalable production and purification of Wieland-Gumlich aldehyde. Researchers are exploring green chemistry approaches to address these issues, aiming to reduce environmental impact while maintaining high product quality. Collaborative efforts between academia and industry are expected to drive innovation in this area.

In conclusion, the study of Wieland-Gumlich aldehyde (466-85-3) continues to evolve, with significant progress in synthesis, biological applications, and computational modeling. These developments underscore its potential as a cornerstone in the development of next-generation therapeutics. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications.

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